molecular formula C17H15N3OS2 B2891983 N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-32-6

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2891983
CAS No.: 864856-32-6
M. Wt: 341.45
InChI Key: RJVKODGHBSAIMQ-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a phenyl group at position 2. The thiadiazole ring is linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a benzyl group on the nitrogen atom.

Properties

IUPAC Name

N-benzyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c21-15(18-11-13-7-3-1-4-8-13)12-22-17-19-16(20-23-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVKODGHBSAIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of benzylamine with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often using solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several classes of heterocyclic acetamides. Below is a detailed comparison based on substituents, synthesis pathways, and inferred biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Synthesis Pathway Potential Applications References
N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide 1,2,4-thiadiazole - Phenyl (C3)
- Thioether-linked acetamide with N-benzyl
Likely via nucleophilic substitution (e.g., chloroacetamide intermediates + thiols) Not explicitly stated; inferred antimicrobial/kinase activity
2-cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide 1,2,4-thiadiazole - 3,4-Dichlorophenyl (C3)
- Cyanoacetamide
Multi-step synthesis involving condensation and cyclization Kinase activation (c-Abl kinase)
N-Benzyl-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole - 3-Methylphenyl (C4)
- Phenyl (C5)
- Thioether-linked N-benzylacetamide
Not detailed; likely similar substitution reactions Not reported
(S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide 1,2,4-oxadiazole - Phenyl (C3)
- Trifluoroacetamide
One-pot synthesis using trifluoroacetic acid and cyclization Pharmaceutical intermediates
N~1~-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide 1,2,4-thiadiazole - Phenyl (C3)
- Simple acetamide (no thioether or benzyl)
Direct acylation of 5-amino-3-phenyl-1,2,4-thiadiazole Screening compound (biological studies)
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide 1,2,4-thiadiazole - Phenyl (C3)
- Piperazine-carboxamide
Isolation from plant extract (Gnaphalium polycaulon) Antibacterial, anti-inflammatory

Key Observations

The N-benzyl group may enhance binding to hydrophobic pockets in enzymes or receptors compared to unsubstituted analogs. Replacement of the thiadiazole core with oxadiazole (as in ) or triazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.

Synthesis Pathways :

  • Chloroacetamide intermediates (e.g., 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, ) are critical precursors for thioether formation via nucleophilic substitution.
  • Plant-derived analogs (e.g., ) suggest natural product-inspired routes, though synthetic scalability remains a challenge.

Biological Relevance :

  • Antimicrobial activity : The 1,2,4-thiadiazole-piperazine derivative in exhibited antibacterial properties, hinting at a possible role for the thiadiazole core in disrupting microbial pathways.
  • Kinase modulation : The dichlorophenyl-thiadiazole analog in activated c-Abl kinase, suggesting that phenyl-substituted thiadiazoles may interact with kinase domains.

Notes

  • Data Limitations : Direct biological data for this compound are absent in the provided evidence; inferences are drawn from structural analogs.
  • Synthesis Optimization : The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic analysis could aid in elucidating the compound’s 3D structure and binding modes.
  • Future Directions : Comparative studies on solubility, stability, and in vitro activity against kinase or microbial targets are needed to validate hypothesized applications.

Biological Activity

N-benzyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound that features a thiadiazole moiety, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C16H16N2S2\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}_2

This compound is characterized by the presence of a benzyl group and a thiadiazole ring, which contribute to its unique biological properties.

1. Antimicrobial Properties

Research has shown that compounds containing the thiadiazole ring exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that derivatives of 1,3,4-thiadiazole demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus32.647.5
Escherichia coli25.040.0
Aspergillus niger20.030.0

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been evaluated for its ability to inhibit the growth of human breast cancer cells. The IC50 values observed were comparable to established chemotherapeutic agents such as Olaparib.

Compound IC50 (µM)
N-benzyl-2-thioacetamide57.3
Olaparib55.0

This suggests that this compound may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with thiadiazole structures have shown significant free radical scavenging abilities in various assays. The antioxidant activity is often measured using the DPPH assay, where lower IC50 values indicate higher efficacy.

Compound IC50 (µg/mL)
N-benzyl derivative25.0
Standard antioxidant30.0

These results indicate that this compound may serve as an effective antioxidant agent .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways.

Case Studies

Several studies have investigated the biological activity of related thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives with similar structures exhibited MIC values ranging from 10 to 40 µg/mL against multiple bacterial strains .
  • Anticancer Studies : Another study evaluated the anticancer properties of thiadiazole derivatives and reported significant inhibition of tumor cell proliferation with IC50 values comparable to standard treatments .

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